molecular formula C4H10N2 B6262131 (2E)-but-2-ene-1,4-diamine CAS No. 40930-37-8

(2E)-but-2-ene-1,4-diamine

Cat. No. B6262131
CAS RN: 40930-37-8
M. Wt: 86.1
InChI Key:
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Description

(2E)-but-2-ene-1,4-diamine, also known as N-Butylenediamine, is an organic compound that is widely used in the industrial and pharmaceutical fields. It is a colorless liquid with a strong ammonia-like odor and is soluble in water. It is used as an intermediate in the production of polymers, dyes, and pharmaceuticals, as well as in the synthesis of various other compounds. N-Butylenediamine has a variety of applications, including its use as a corrosion inhibitor, a flame retardant, and a fuel additive.

Scientific Research Applications

1. Role in Synthetic Chemistry

(2E)-but-2-ene-1,4-diamine, as part of the 1,2-diamine family, is significant in synthetic chemistry, particularly in the formation of chiral 1,2-diamines. These compounds are integral in asymmetric synthesis and catalysis due to their presence in various natural products and pharmaceutical agents. The diamination of alkenes, a method to synthesize such structures, is a research area with growing interest, particularly in metal-catalyzed reactions (Cardona & Goti, 2009).

2. Importance in Enantioselective Synthesis

Vicinal diamines, like (2E)-but-2-ene-1,4-diamine, are crucial in the field of enantioselective synthesis. They serve as building blocks for various natural products and medicinal agents. The synthesis of these compounds often involves intricate strategies to achieve selective production (Lucet, Le Gall & Mioskowski, 1998).

3. Applications in Electrochemistry

The electro-oxidation of 1,2-ene-diamines, including (2E)-but-2-ene-1,4-diamine, has been studied in detail. This research is significant in understanding the electrochemical behavior of such compounds and their potential applications in various electrochemical processes (Andrieux & Savéant, 1970).

4. Utilization in Enzymatic Reactions

(2E)-but-2-ene-1,4-diamine has been utilized in enzymatic transamination reactions. These reactions are significant in the production of optically active products, with high conversions and enantiomeric excess. The compound’s role in these reactions highlights its importance in creating stereochemically complex molecules (Martínez-Montero et al., 2016).

5. Role in Molecular Interactions

The interaction of (2E)-but-2-ene-1,4-diamine with other compounds, such as sulfuric acid, has been a subject of research, particularly in the context of atmospheric chemistry. Such studies are crucial in understanding the molecular interactions and potential environmental implications of these compounds (Elm, Jen, Kurtén & Vehkamäki, 2016).

Mechanism of Action

Mode of Action

It’s possible that this compound interacts with its targets in a step-wise fashion, involving two or more distinct reactions taking place in sequence . .

Pharmacokinetics

Pharmacokinetics involves these four stages, which determine the drug’s bioavailability . More research is needed to outline the ADME properties of (2E)-but-2-ene-1,4-diamine and their impact on bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2E)-but-2-ene-1,4-diamine. Factors such as light, temperature, and pollution could potentially alter gene expression, which in turn could affect the compound’s action . .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2E)-but-2-ene-1,4-diamine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,4-dibromobutane", "ammonia", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium azide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 1,4-dibromobutane to 1,4-diaminobutane", "1. Dissolve 1,4-dibromobutane in ethanol and add ammonia to the solution.", "2. Heat the mixture under reflux for several hours.", "3. Filter the resulting solid and wash with ethanol to obtain 1,4-diaminobutane.", "Step 2: Conversion of 1,4-diaminobutane to 1,4-dinitrobutane", "1. Dissolve 1,4-diaminobutane in acetic acid and add sodium nitrite to the solution.", "2. Cool the mixture to 0°C and add hydrochloric acid dropwise.", "3. Stir the mixture for several hours and filter the resulting solid.", "4. Wash the solid with water and dry to obtain 1,4-dinitrobutane.", "Step 3: Conversion of 1,4-dinitrobutane to 1,4-azidobutane", "1. Dissolve 1,4-dinitrobutane in ethanol and add sodium azide to the solution.", "2. Heat the mixture under reflux for several hours.", "3. Filter the resulting solid and wash with ethanol to obtain 1,4-azidobutane.", "Step 4: Conversion of 1,4-azidobutane to (2E)-but-2-ene-1,4-diamine", "1. Dissolve 1,4-azidobutane in ethanol and add sodium borohydride to the solution.", "2. Heat the mixture under reflux for several hours.", "3. Filter the resulting solid and wash with ethanol to obtain (2E)-but-2-ene-1,4-diamine." ] }

CAS RN

40930-37-8

Product Name

(2E)-but-2-ene-1,4-diamine

Molecular Formula

C4H10N2

Molecular Weight

86.1

Purity

95

Origin of Product

United States

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